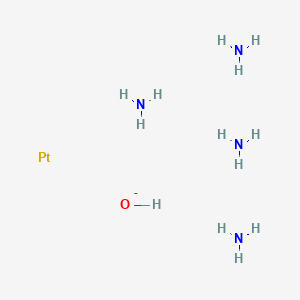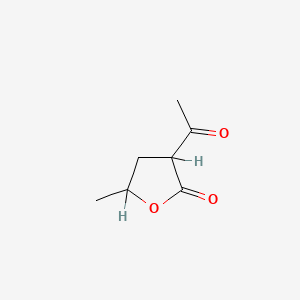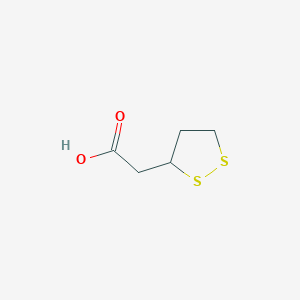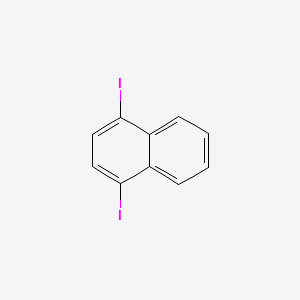
Platinum, tetraamminehydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, tetraamminehydroxy- is an inorganic platinum compound with the chemical formula [Pt(NH3)4(OH)2]. It is commonly used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its stability and versatility in various chemical reactions, making it a valuable material in both research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Platinum, tetraamminehydroxy- can be synthesized through the reaction of platinum(II) chloride with ammonia in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous solution and involves the following steps:
- Dissolution of platinum(II) chloride in water.
- Addition of ammonia to form a tetraammineplatinum(II) complex.
- Introduction of sodium hydroxide to precipitate the tetraamminehydroxy- complex.
Industrial Production Methods
In industrial settings, the production of platinum, tetraamminehydroxy- often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, tetraamminehydroxy- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds or elemental platinum.
Substitution: The ammonia ligands can be substituted with other ligands such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically occur in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds such as platinum(IV) oxide.
Reduction: Elemental platinum or lower oxidation state platinum complexes.
Substitution: Various platinum complexes with different ligands
Applications De Recherche Scientifique
Platinum, tetraamminehydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Investigated for its potential use in biological systems and as a model compound for studying platinum-based drugs.
Medicine: Explored for its potential in anticancer therapies and other medical applications.
Industry: Utilized in the production of catalysts for chemical reactions, including hydrogenation, carbonylation, and hydroformylation .
Mécanisme D'action
The mechanism of action of platinum, tetraamminehydroxy- involves its ability to form stable complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This interaction is similar to that of other platinum-based drugs, which form crosslinks with DNA and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraammineplatinum(II) chloride: [Pt(NH3)4]Cl2
Tetraammineplatinum(II) nitrate: Pt(NH3)42
Tetraammineplatinum(II) acetate: Pt(NH3)42
Uniqueness
Platinum, tetraamminehydroxy- is unique due to its hydroxide ligands, which provide distinct reactivity compared to other tetraammineplatinum compounds. This uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
36863-22-6 |
|---|---|
Formule moléculaire |
H9N4OPt-5 |
Poids moléculaire |
276.18 g/mol |
Nom IUPAC |
azanide;platinum;hydroxide |
InChI |
InChI=1S/4H2N.H2O.Pt/h5*1H2;/q4*-1;;/p-1 |
Clé InChI |
QQUPSXMVWYKSEM-UHFFFAOYSA-M |
SMILES |
N.N.N.N.[OH-].[Pt] |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[Pt] |
Key on ui other cas no. |
36863-22-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-](/img/structure/B3051835.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B3051838.png)
